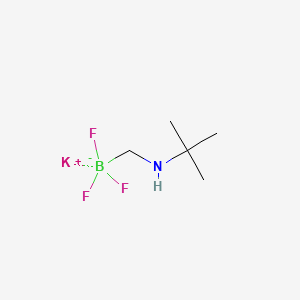

Potassium (t-butylaminomethyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(tert-butylamino)methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BF3N.K/c1-5(2,3)10-4-6(7,8)9;/h10H,4H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJYVRSNCKUPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670567 | |

| Record name | Potassium [(tert-butylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256366-05-8 | |

| Record name | Potassium [(tert-butylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Potassium (t-butylaminomethyl)trifluoroborate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Aminomethyltrifluoroborates

In modern medicinal chemistry and drug development, the introduction of small, nitrogen-containing fragments is a cornerstone of molecular design. The aminomethyl moiety, in particular, is a privileged substructure found in numerous bioactive natural products and pharmaceutical agents.[1] Traditionally, the synthesis of aminomethylarenes has relied on methods like the reduction of cyanides or the Staudinger reaction of azides, which can suffer from limited functional group tolerance or the use of hazardous reagents.[1][2]

Potassium organotrifluoroborate salts have emerged as a superior class of reagents, offering remarkable stability to both air and moisture, in stark contrast to their often-unstable boronic acid counterparts.[3][4] This stability simplifies handling, storage, and reaction setup, leading to improved reproducibility.[3] Potassium (t-butylaminomethyl)trifluoroborate, and its protected precursors, serve as robust, nucleophilic synthons for the aminomethyl group. They are particularly valued for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing a reliable and versatile method for forging carbon-carbon bonds with aryl and heteroaryl halides.[5][6][7] This guide provides a detailed examination of the synthesis, characterization, and application of this essential building block.

Synthesis: A Reliable Two-Step Approach

The most robust and well-documented route to secondary aminomethyltrifluoroborates, such as the t-butyl derivative, involves a protecting group strategy. The amine is first protected, commonly with a tert-butoxycarbonyl (Boc) group, which facilitates a clean reaction and allows for purification of a stable intermediate. The final target compound is then accessed via a straightforward deprotection step. The synthesis is best understood as a two-stage process.[8][9][10]

Causality and Mechanistic Considerations

The synthesis hinges on two key transformations:

-

N-Alkylation: A Boc-protected amine is used as a nucleophile to displace a halide from an electrophilic methylene boronate species (e.g., iodomethylpinacolboronate). The Boc group prevents undesired side reactions, such as multiple alkylations, that could occur with the unprotected amine.

-

Trifluoroborate Formation: The resulting boronate ester is then converted to the corresponding potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂). This salt is significantly more stable and easier to handle than the boronate ester precursor.[4][11] The reaction with KHF₂ proceeds via displacement of the pinacol group from the boron center.

Visualization of the Synthetic Workflow

The following diagram illustrates the standardized two-step process for generating the Boc-protected intermediate, which is the direct precursor to the target compound.

Caption: Synthesis workflow for the stable N-Boc protected precursor.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of Boc-protected secondary aminomethyltrifluoroborates.[8][9][10]

Part A: Synthesis of Potassium (N-Boc-t-butylaminomethyl)trifluoroborate

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Boc-t-butylamine (1.0 equiv) and a suitable aprotic solvent such as tetrahydrofuran (THF).

-

N-Alkylation: Add iodomethylpinacolboronate (1.05 equiv) to the solution. The reaction can be stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting amine is complete.

-

Workup (Alkylation): Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude boronate ester intermediate. Purification by column chromatography on silica gel may be performed at this stage if necessary.

-

Trifluoroborate Formation: Dissolve the boronate ester intermediate in methanol. In a separate flask, prepare a solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 equiv) in water.

-

Salt Precipitation: Cool the methanol solution of the boronate ester to 0 °C using an ice bath. Add the aqueous KHF₂ solution dropwise to the stirred methanol solution. A white precipitate should form.

-

Isolation: Stir the resulting slurry at room temperature for 1-2 hours. Concentrate the mixture by rotary evaporation to remove the methanol. The remaining aqueous slurry is filtered, and the collected solid is washed with cold water and then diethyl ether.

-

Drying: Dry the isolated white solid under high vacuum to yield the final product, Potassium (N-Boc-t-butylaminomethyl)trifluoroborate, which is typically a stable, crystalline solid.[1]

Part B: Deprotection to Yield this compound

-

Acidic Cleavage: The Boc protecting group is readily removed under acidic conditions. Suspend the Potassium (N-Boc-t-butylaminomethyl)trifluoroborate in a suitable solvent like dichloromethane (DCM) or diethyl ether.

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Isolation: Upon completion, the product can be isolated by removing the solvent and excess acid under reduced pressure. The resulting salt may be washed with diethyl ether to remove organic impurities and dried under vacuum.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the t-butyl group (a sharp singlet, ~9H) and the methylene group (-CH₂-) adjacent to the boron atom (a broad quartet due to coupling with ¹¹B). The N-H proton will appear as a broad signal. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the t-butyl group, and a broad signal for the methylene carbon due to quadrupolar relaxation of the attached ¹¹B nucleus. |

| ¹⁹F NMR | A characteristic sharp singlet in the region typical for trifluoroborate salts. The absence of other fluorine signals indicates high purity. |

| ¹¹B NMR | A quartet signal, confirming the presence of a tetracoordinate boron atom coupled to three fluorine atoms. The disappearance of the boronic acid peak (if starting from such) indicates complete reaction.[4] |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching of the alkyl groups, and strong B-F stretching vibrations. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the (t-butylaminomethyl)trifluoroborate anion, confirming its elemental composition. |

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This transformation allows for the direct installation of the t-butylaminomethyl group onto a wide variety of aromatic and heteroaromatic systems, which is a critical step in the synthesis of many pharmaceutical candidates.[5][8]

General Reaction Scheme

Caption: Suzuki-Miyaura coupling using the aminomethyltrifluoroborate.

Key Advantages in Cross-Coupling

-

Stability: The reagent's air and moisture stability simplifies reaction setup and improves consistency.[1][3]

-

Versatility: It couples effectively with a broad range of electron-rich and electron-poor aryl/heteroaryl chlorides, bromides, and mesylates.[6][7][8]

-

Safety: Boron-based reagents and their byproducts are generally less toxic than organotin alternatives.[3]

Storage and Handling

-

Storage: this compound is a stable solid. For long-term integrity, it should be stored in a tightly sealed container in a cool, dry place. Storing under freezer conditions (-20°C) is also recommended for preserving purity over extended periods.[12]

-

Handling: While generally stable, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

References

-

Molander, G. A., & Traister, K. M. (2012). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Journal of Organic Chemistry. Available at: [Link]

-

Lee, C., & Molander, G. A. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters. Available at: [Link]

-

Molander, G. A., & Hiebel, M. A. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters. Available at: [Link]

-

Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters. Available at: [Link]

-

Lee, C., & Molander, G. A. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. National Institutes of Health. Available at: [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). A. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate 3. Organic Syntheses. Available at: [Link]

-

Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. SciSpace. Available at: [Link]

-

Molander, G. A., & Shin, I. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed. Available at: [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. Available at: [Link]

-

PubChem. (n.d.). Potassium (aminomethyl)trifluoroborate, N-BOC protected. PubChem. Available at: [Link]

-

Kabalka, G. W., Al-Masum, M., & Al-Rashdan, A. (2009). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. National Institutes of Health. Available at: [Link]

-

May, S. A., et al. (2012). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development. Available at: [Link]

Sources

- 1. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate | 1314538-55-0 [sigmaaldrich.com]

physical and chemical properties of Potassium (t-butylaminomethyl)trifluoroborate

An In-Depth Technical Guide to Potassium (t-butylaminomethyl)trifluoroborate for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound has emerged as a significant reagent in contemporary organic synthesis, valued for its stability, ease of handling, and unique reactivity. As a member of the potassium organotrifluoroborate family, it serves as a robust and less toxic alternative to traditional organometallic reagents like organostannanes or boronic acids.[1][2] These salts are typically crystalline, air- and moisture-stable solids, which simplifies storage and experimental setup, making them highly attractive in both academic research and industrial drug development.[3][4]

This guide provides a comprehensive technical overview of this compound, focusing on its core physicochemical properties, synthesis, and primary application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The content herein is curated for professionals in the chemical sciences, offering field-proven insights and detailed methodologies to facilitate its successful implementation in the laboratory.

Core Physicochemical Properties

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. This compound is a stable, solid material, making it significantly easier to handle and store compared to many other organoboron reagents.[2]

| Property | Value | Reference |

| CAS Number | 1256366-05-8 | |

| Molecular Formula | C₅H₁₂BF₃KN | |

| Molecular Weight | 193.06 g/mol | |

| Appearance | White to off-white solid (Typical for organotrifluoroborates) | [3] |

| Stability | Air and moisture stable; can be stored indefinitely on the bench. | [2][5] |

| Solubility | Generally soluble in polar solvents like methanol, acetonitrile, and DMSO; poor solubility in non-polar organic solvents. | [6][7] |

| Storage | Store in a cool, dry place in a tightly sealed container. Freezer storage (-20°C) is recommended for long-term preservation. | [8] |

Synthesis of this compound

The synthesis of aminomethyltrifluoroborates is a straightforward process, typically achieved through the nucleophilic substitution of a potassium halomethyltrifluoroborate with the desired amine.[2][9] This method provides a reliable route to a variety of these valuable reagents.

Caption: General synthesis pathway for this compound.

Experimental Protocol: General Synthesis

This protocol is a generalized procedure based on established methods for synthesizing aminomethyltrifluoroborates.[2]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (tert-butylamine, 1.05 equivalents) and a suitable solvent such as Tetrahydrofuran (THF).

-

Addition of Reagent: Add potassium bromomethyltrifluoroborate (1.00 equivalent) to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80 °C.

-

Monitoring: Monitor the reaction's progress by ¹⁹F NMR spectroscopy until the starting halomethyltrifluoroborate is consumed.

-

Workup: Upon completion, cool the mixture to room temperature. The product often precipitates and can be isolated by filtration.

-

Purification: Wash the isolated solid with a cold solvent (e.g., THF or diethyl ether) to remove any unreacted amine and dry under vacuum to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the aminomethyl group and an aryl or heteroaryl electrophile (typically a halide or mesylate).[1][10] This transformation is a dissonant C-C bond construction, providing a complementary synthetic strategy to classical methods like reductive amination or amine alkylation.[1][9]

The use of aminomethyltrifluoroborates circumvents many drawbacks associated with other organometallic reagents, such as the high toxicity of organostannanes used in Stille couplings.[2] Furthermore, these reactions often tolerate a wide array of functional groups, including esters, nitriles, and ketones.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the cross-coupling of an aryl bromide with an aminomethyltrifluoroborate, adapted from optimized conditions in the literature.[1][5][11]

-

Vessel Preparation: In a sealable reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (3.0 equiv).

-

Catalyst and Ligand Addition: Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 3-5 mol%), and a suitable phosphine ligand, like XPhos or SPhos (6-10 mol%).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen).

-

Solvent Addition: Add a degassed solvent system via syringe. A mixture of THF/H₂O (10:1) or Toluene/H₂O (4:1) is commonly used.[1][5] The use of cyclopentyl methyl ether (CPME) in place of THF can sometimes improve yields and reduce reaction times by allowing for higher temperatures.[1]

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a pH 7 buffer solution.

-

Extraction: Separate the organic layer and extract the aqueous layer one or two more times with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Spectroscopic Characterization Insights

While specific spectral data for this compound is not widely published, characterization follows predictable patterns for organotrifluoroborates.[7]

-

¹H NMR: Expect to see characteristic signals for the t-butyl group (a singlet integrating to 9H) and the methylene bridge (-CH₂-) adjacent to the nitrogen and boron atoms.

-

¹³C NMR: Signals corresponding to the quaternary carbon and methyl carbons of the t-butyl group, as well as the methylene carbon, will be present. The resonance for the carbon atom bonded to boron can sometimes be difficult to observe due to quadrupolar relaxation.[7]

-

¹⁹F NMR: A characteristic signal for the three equivalent fluorine atoms of the -BF₃ group will be observed.

-

¹¹B NMR: A quartet is often observed due to the coupling between the boron-11 nucleus and the three fluorine atoms (¹¹B-¹⁹F coupling).[7]

Safety and Handling

This compound is an air- and moisture-stable solid, making it relatively safe to handle under standard laboratory conditions.[2] However, as with all chemical reagents, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Avoid creating and inhaling dust.[13] Handle in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[13]

-

General Hazards: While specific toxicity data is limited, related organoboron compounds may cause skin, eye, and respiratory irritation.[14]

Conclusion

This compound is a highly valuable and versatile reagent for modern organic synthesis, particularly in the construction of aminomethyl aryl linkages relevant to pharmaceutical and materials science. Its exceptional stability, ease of handling, and high efficiency in Suzuki-Miyaura cross-coupling reactions provide a significant advantage over more traditional organometallic compounds. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this powerful synthetic tool.

References

-

Molander, G. A., & Brown, A. R. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Molander, G. A., & Traister, K. M. (2012). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 14(10), 2654–2657. [Link]

-

Kim, D., & Lee, S. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters, 14(12), 3012–3015. [Link]

-

Kim, D., & Lee, S. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. The Journal of Organic Chemistry, 76(15), 6338–6344. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

PubChem. (n.d.). Potassium (aminomethyl)trifluoroborate, N-BOC protected. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]

-

PubMed. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-protected Aminomethyltrifluoroborate With Aryl and Hetaryl Mesylates. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A General, One-Pot Synthesis of Tetrabutylammonium Trifluoroborates from Boronic Acids. Retrieved from [Link]

-

Horticentre. (n.d.). Organibor Safety Data Sheet. Retrieved from [Link]

-

Scilit. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]

-

Semantic Scholar. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Retrieved from [Link]

-

PubChem. (n.d.). Potassium tert-butyltrifluoroboranuide. Retrieved from [Link]

-

Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

-

da Silva, F. F., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(7), 527-531. [Link]

Sources

- 1. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1256366-05-8|Potassium ((tert-butylamino)methyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 9. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate | 1314538-55-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. horticentre.co.nz [horticentre.co.nz]

- 13. Boron - ESPI Metals [espimetals.com]

- 14. Potassium tert-butyltrifluoroboranuide | C4H9BF3K | CID 63702250 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Novel Building Block for Aminomethylation in Medicinal Chemistry

An In-Depth Technical Guide to Potassium (t-butylaminomethyl)trifluoroborate for Researchers and Drug Development Professionals

The introduction of aminomethyl groups is a critical transformation in the synthesis of pharmacologically active compounds, as this moiety is a common feature in numerous bioactive natural products and pharmaceuticals.[1][2] Traditionally, the installation of an aminomethyl group has relied on methods such as the alkylation of amines with benzylic halides or the reductive amination of aromatic aldehydes.[3] However, these approaches can be limited by the availability of starting materials and the use of hazardous reagents.[3] this compound has emerged as a versatile and stable reagent that provides a complementary and dissonant approach to constructing aminomethyl aryl linkages through Suzuki-Miyaura cross-coupling reactions.[1] This guide offers a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in modern drug discovery.

Physicochemical Properties and Molecular Structure

This compound is a white crystalline solid that is stable in air and moisture, making it a convenient reagent for routine use in the laboratory.[4][5] Its stability and ease of handling represent a significant advantage over more sensitive organometallic reagents.[6]

| Property | Value |

| CAS Number | 1256366-05-8[7] |

| Molecular Formula | C5H12BF3KN |

| Molecular Weight | 193.062 g/mol |

| SMILES | [K+].CC(C)(C)NC(F)F |

| Storage | 2-8 °C |

The molecular structure consists of a trifluoroborate anion covalently bonded to a t-butylaminomethyl group, with a potassium cation providing the charge balance.

Synthesis of this compound

The synthesis of potassium aminomethyltrifluoroborates is typically achieved through the alkylation of the corresponding amine with a halomethyltrifluoroborate, such as potassium iodomethyltrifluoroborate or potassium bromomethyltrifluoroborate.[3] For more valuable amines, the reaction is often carried out under stoichiometric conditions in a solvent like tetrahydrofuran (THF).[3]

A general synthetic approach involves the nucleophilic substitution of a halomethyltrifluoroborate with t-butylamine.[8] The resulting product can then be isolated and purified for use in subsequent reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][9] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of aminomethylated arenes and heteroarenes, which are key intermediates in drug development.[2]

Mechanistic Insights

Organotrifluoroborates are considered protected forms of boronic acids.[4][10] In the catalytic cycle of the Suzuki-Miyaura reaction, the organotrifluoroborate is believed to hydrolyze in situ to the corresponding boronic acid, which then participates in the transmetalation step with the palladium catalyst.[10][11] This slow release of the reactive boronic acid can help to minimize side reactions, such as homocoupling.[4][11]

Caption: Generalized Suzuki-Miyaura catalytic cycle involving an organotrifluoroborate.

Experimental Protocol: A General Procedure

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound, adapted from established methodologies.[2]

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.05-1.5 equiv), and a suitable base such as potassium carbonate (K2CO3, 3.0 equiv).

-

Catalyst and Ligand Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)2, 5 mol%), and a phosphine ligand like SPhos or XPhos (10 mol%).

-

Inert Atmosphere: Purge the vessel with an inert gas, such as argon or nitrogen.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the reaction mixture to 85-100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or a buffer solution. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Advantages in Drug Discovery and Development

The use of this compound offers several distinct advantages for researchers in drug discovery:

-

Enhanced Stability: Unlike many boronic acids, organotrifluoroborates are generally stable to air and moisture, allowing for easier storage and handling.[4][10][12]

-

Improved Safety Profile: Boron-based reagents are typically less toxic than their organotin or organozinc counterparts, and their byproducts are more readily removed during purification.[6]

-

High Functional Group Tolerance: Suzuki-Miyaura reactions employing this reagent are compatible with a wide array of functional groups commonly found in complex pharmaceutical intermediates.[3][6]

-

Versatility: It serves as an effective nucleophile for a diverse range of electrophiles, including both electron-rich and electron-poor aryl and heteroaryl halides and mesylates.[1][9]

Handling and Storage Recommendations

While this compound is relatively stable, proper handling and storage are essential to ensure its integrity. It should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature of 2-8 °C. Although it is air and moisture stable, prolonged exposure to the atmosphere should be avoided.

Conclusion

This compound is a valuable and robust reagent for the introduction of the t-butylaminomethyl moiety in organic synthesis. Its stability, ease of use, and broad applicability in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and drug development professionals. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its successful implementation in the laboratory for the synthesis of novel, biologically active molecules.

References

-

A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. National Institutes of Health.

-

Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. National Institutes of Health.

-

potassium ((tert-butylamino)methyl)trifluoroborate;CAS No.:1256366-05-8. ChemShuttle.

-

Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. ACS Publications.

-

Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. National Institutes of Health.

-

Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.

-

Organotrifluoroborate. Wikipedia.

-

This compound (Cas 1256366-05-8). Parchem.

-

1314538-55-0|Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate. BLD Pharm.

-

Organotrifluoroborate Salts. Chem-Station Int. Ed.

-

Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate | 1314538-55-0. Sigma-Aldrich.

-

Application Notes and Protocols: Potassium tert-Butyltrifluoroborate in Pharmaceutical Synthesis. Benchchem.

-

Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate | 1314538-55-0. Tokyo Chemical Industry (India) Pvt. Ltd.

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.

-

Organic Syntheses Procedure. Organic Syntheses.

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications.

-

An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals. Benchchem.

-

Organic Syntheses Procedure. Organic Syntheses.

-

Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal.

-

Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. ResearchGate.

-

Potassium (aminomethyl)trifluoroborate, N-BOC protected. PubChem.

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed.

-

This compound. MySkinRecipes.

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health.

-

Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm.

Sources

- 1. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. parchem.com [parchem.com]

- 8. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Potassium (t-butylaminomethyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (t-butylaminomethyl)trifluoroborate belongs to the class of organotrifluoroborates, which have become indispensable reagents in modern organic synthesis.[1][2] These compounds are valued for their unique combination of stability and reactivity, serving as robust surrogates for the more sensitive boronic acids in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] Unlike many other organoboron compounds, potassium organotrifluoroborates exhibit remarkable stability towards air and moisture, facilitating their handling and storage.[1][2][3][4] This guide provides an in-depth analysis of the solubility and stability of this compound, offering critical insights for its effective use in research and development.

Physicochemical Properties

| Property | Value |

| CAS Number | 1256366-05-8 |

| Molecular Formula | C5H12BF3KN |

| Molecular Weight | 193.06 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C |

Section 1: Solubility Profile in Organic Solvents

The solubility of this compound is a critical parameter for its application in homogeneous reaction media. While comprehensive quantitative data is not widely published, the general solubility trends for potassium organotrifluoroborates can be inferred from their salt-like nature. Their solubility is largely dictated by the polarity of the solvent and its ability to solvate the potassium cation.

| Solvent | Type | Expected Solubility | Rationale & Insights |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | The high dielectric constant and polar nature of DMSO effectively solvate both the potassium cation and the trifluoroborate anion, leading to good solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving ionic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Slightly Soluble to Soluble | THF is a common solvent for reactions involving organotrifluoroborates. Solubility can be limited but is often sufficient for reaction concentrations, especially at elevated temperatures.[5] |

| Methanol / Ethanol | Polar Protic | Soluble | The polar, protic nature of alcohols facilitates the dissolution of potassium salts. However, the presence of a protic solvent may influence the stability of the trifluoroborate under certain conditions (e.g., in the presence of acid or base). |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Acetonitrile is a polar solvent that can dissolve organotrifluoroborates, though perhaps to a lesser extent than DMSO or DMF. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | As a nonpolar solvent, DCM is generally a poor choice for dissolving potassium salts. |

| Toluene | Nonpolar | Sparingly Soluble to Insoluble | Similar to DCM, the nonpolar nature of toluene makes it unsuitable for dissolving significant quantities of this salt.[5] |

Expert Insight: For reactions requiring higher concentrations, DMSO or DMF are the preferred solvents. For Suzuki-Miyaura couplings, solvent systems are often biphasic, such as toluene/water or THF/water, where the reaction occurs at the interface or is facilitated by a phase-transfer catalyst. The choice of solvent can also impact the rate of hydrolysis, a key factor in the activation of the trifluoroborate.[6][7][8]

Section 2: Stability Profile

A key advantage of potassium organotrifluoroborates is their exceptional stability compared to boronic acids.[3][4] They are generally stable to air and moisture at ambient temperature, allowing for indefinite storage.[1][2][4] However, their stability is not absolute and is influenced by several factors.

Hydrolytic Stability

The primary degradation pathway for organotrifluoroborates is hydrolysis to the corresponding boronic acid.[6][7][8] This process is, in fact, a necessary activation step for Suzuki-Miyaura cross-coupling reactions, where the boronic acid is the active species.[4][6][7]

The rate of hydrolysis is highly dependent on:

-

pH: Hydrolysis can be catalyzed by both acid and base.[6][7] Interestingly, some organotrifluoroborates exhibit an "acid-base paradox," where they are surprisingly stable under basic conditions and require acid catalysis for efficient hydrolysis.[6][7][8]

-

Solvent System: The presence of water is essential for hydrolysis. In mixed solvent systems like THF/water, factors such as phase-splitting can significantly impact the local pH and thus the hydrolysis rate.[6][7][8]

-

Fluoride Sequestration: The hydrolysis is an equilibrium process. The removal of fluoride ions by a "fluorophile" (e.g., silica gel, glass surfaces) can drive the reaction forward to generate the boronic acid.[9][10]

Caption: Hydrolysis of Potassium Organotrifluoroborate to Boronic Acid.

Thermal Stability

Oxidative Stability

Organotrifluoroborates have demonstrated considerable stability towards certain oxidizing agents, a property that expands their synthetic utility. Studies have shown that potassium alkenyltrifluoroborates can undergo epoxidation without cleavage of the carbon-boron bond, highlighting their stability under specific oxidative conditions.[11]

Section 3: Experimental Protocols

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

This protocol provides a reliable method for determining the equilibrium solubility of this compound in a given organic solvent.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, cease agitation and allow the solid to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation.

-

Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent. Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or UPLC-MS, against a calibration curve prepared with known standards.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to identify potential degradation pathways and assess the stability of the compound under various stress conditions.

Caption: Workflow for a Forced Degradation Stability Study.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic: Add an equal volume of 0.1 M HCl.

-

Basic: Add an equal volume of 0.1 M NaOH.

-

Oxidative: Add an equal volume of 3% H₂O₂.

-

Thermal: Store the vial at an elevated temperature (e.g., 60 °C).

-

Control: Store a sample protected from light at room temperature.

-

-

Incubation: Incubate all samples for a defined period (e.g., 24 hours).

-

Quenching: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradants. A mass spectrometer detector (LC-MS) is highly recommended to identify the mass of any degradation products.

-

Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage of degradation and identify the major degradation products formed under each condition.

Conclusion

This compound is a highly stable and versatile reagent, offering significant advantages over traditional organoboron compounds. Its general stability to air and moisture simplifies handling and storage, while its predictable hydrolysis provides a controlled release of the active boronic acid for synthetic applications. Understanding its solubility profile in common organic solvents and its behavior under various stress conditions is paramount for optimizing reaction conditions and ensuring the development of robust and reproducible synthetic methodologies. The protocols outlined in this guide provide a framework for researchers to systematically evaluate these critical parameters, enabling the full potential of this valuable reagent to be harnessed in drug discovery and development.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Request PDF. (2012). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. [Link]

-

Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Europe PMC. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Potassium (aminomethyl)trifluoroborate, N-BOC protected. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of potassium tert-butoxide in different solvents. Retrieved from [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 11. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

literature review on the preparation of Potassium (t-butylaminomethyl)trifluoroborate

An In-Depth Technical Guide to the Preparation of Potassium (t-butylaminomethyl)trifluoroborate

Introduction: The Significance of Aminomethyltrifluoroborates in Modern Synthesis

Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic chemistry, prized for their remarkable stability and versatility.[1][2][3] Unlike their boronic acid counterparts, which can be prone to decomposition and protodeboronation, organotrifluoroborate salts are typically crystalline solids that are stable to air and moisture, making them easy to handle and store indefinitely.[4][5][6][7] This inherent stability masks the reactivity of the carbon-boron bond, which can be unveiled under specific catalytic conditions, most notably in the Suzuki-Miyaura cross-coupling reaction.[5]

Within this class, potassium aminomethyltrifluoroborates are particularly valuable as they provide a direct pathway for the aminomethylation of aryl and heteroaryl halides.[8][9] This approach offers a powerful alternative to traditional methods like the alkylation of amines with lachrymatory benzyl halides or the reductive amination of aldehydes.[8] This guide provides a detailed technical overview of the synthesis of this compound, a key building block for introducing a protected secondary amine moiety into complex molecules, geared towards researchers and professionals in drug development.

Synthetic Strategy: A Nucleophilic Substitution Approach

The most prevalent and efficient method for the synthesis of N,N-dialkylaminomethyltrifluoroborates involves the nucleophilic substitution (SN2) reaction between a secondary amine and a potassium halomethyltrifluoroborate precursor.[4][9] The general workflow involves the initial preparation of a reactive potassium halomethyltrifluoroborate, which then serves as an electrophile for the desired amine.

A critical structural insight from recent investigations is that these compounds are more accurately described as zwitterionic ammoniomethyltrifluoroborates rather than simple potassium salts.[8] This internal salt structure contributes to their stability and influences their reactivity and purification.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Preparation of the Key Precursor, Potassium Bromomethyltrifluoroborate

The synthesis begins with the preparation of a halomethyltrifluoroborate salt. Potassium bromomethyltrifluoroborate is a common and effective choice due to its reliable synthesis and adequate reactivity.[4][10]

The established protocol involves an in-situ generation of a bromomethyllithium species, which is then trapped with a trialkyl borate. The resulting boronate is subsequently converted to the stable trifluoroborate salt by the addition of potassium hydrogen fluoride (KHF₂).[10][11]

Experimental Protocol: Synthesis of K[BrCH₂BF₃]

-

Reaction Setup: An oven-dried, three-neck flask equipped with a magnetic stirrer, internal thermometer, and nitrogen inlet is charged with dibromomethane and triisopropyl borate in anhydrous tetrahydrofuran (THF).

-

Cooling: The reaction mixture is cooled to an internal temperature of -78 °C using a dry ice/acetone bath.

-

Addition of n-BuLi: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, ensuring the internal temperature is maintained below -70 °C. This step generates the transient bromomethyllithium carbenoid.

-

Quenching: After stirring for approximately one hour at -78 °C, the reaction is quenched by the addition of an aqueous solution of potassium hydrogen fluoride (KHF₂).

-

Isolation: The mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization (e.g., from acetone or acetonitrile) to yield potassium bromomethyltrifluoroborate as a stable, white solid.[10]

Caption: The core SN2 mechanism for the formation of the C-N bond.

Part 2: Synthesis of this compound

With the electrophilic precursor in hand, the final step is the alkylation of t-butylamine. This reaction proceeds via a standard SN2 mechanism where the amine's lone pair attacks the methylene carbon, displacing the bromide.

Causality Behind Experimental Choices

-

Amine Stoichiometry: Using a slight excess of the amine can help drive the reaction to completion. However, for valuable amines, a near-stoichiometric amount is used.[8] For an inexpensive and volatile amine like t-butylamine, it can be used in larger excess or even as the solvent under neat conditions.

-

Solvent: Anhydrous THF is a common solvent as it effectively dissolves the reactants and is inert under the reaction conditions.[4] Acetone can also be employed, sometimes in a sealed tube at elevated temperatures to increase reaction rates.[8]

-

Temperature: Heating is typically required to overcome the activation energy of the reaction, with temperatures around 80 °C being common.[4][9]

-

Monitoring: The reaction progress is conveniently monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the starting halomethyltrifluoroborate signal and the appearance of the product signal.[4]

Experimental Protocol: Alkylation with t-Butylamine

-

Reaction Setup: A solution of t-butylamine (1.05-2.0 equivalents) in anhydrous THF is prepared in a round-bottom flask or a sealed tube equipped with a magnetic stirrer.

-

Addition of Precursor: Potassium bromomethyltrifluoroborate (1.0 equivalent) is added to the solution at room temperature.

-

Heating: The reaction mixture is heated to 80 °C and stirred until ¹⁹F NMR analysis indicates the complete consumption of the starting material.

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed in vacuo.

-

Purification: The resulting crude solid is suspended in hot acetone. The insoluble potassium bromide (KBr) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.[8]

Quantitative Data Summary

The synthesis of aminomethyltrifluoroborates is a general and high-yielding process applicable to a wide range of secondary amines. The table below summarizes typical conditions and outcomes for this class of reaction.

| Entry | Amine | Conditions | Yield (%) | Reference |

| 1 | Piperidine | A: Amine (neat), 80 °C, 2h | 95% | [9] |

| 2 | Morpholine | C: THF, 80 °C, 2.5h | 98% | [9] |

| 3 | N-Methylbenzylamine | C: THF, 80 °C, 2.5h | 97% | [9] |

| 4 | Diethylamine | Acetone, 80 °C, 24h | 85% | [8] |

| 5 | t-Butylamine | C: THF, 80 °C | High (Est.) | Analogous to[9] |

Conditions Key: A = Neat amine as solvent; C = 1.05 equivalents of amine in THF. Note: While a specific yield for t-butylamine is not explicitly listed in the provided results, the reaction is robust for various cyclic and acyclic secondary amines, suggesting a high expected yield under similar conditions.[9]

Conclusion: A Robust Gateway to Functionalized Molecules

The preparation of this compound is a straightforward and reliable two-step process, beginning with the synthesis of a potassium halomethyltrifluoroborate precursor followed by a nucleophilic substitution with t-butylamine. The resulting air- and moisture-stable zwitterionic salt is an exceptionally useful building block. Its primary application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions provides medicinal chemists and drug development professionals with a powerful tool for installing the t-butylaminomethyl moiety, a common structural motif in pharmacologically active compounds.[4][8][9] The protocols described herein are well-established and offer a scalable and efficient route to this valuable synthetic intermediate.

References

-

Molander, G. A., & Canturk, B. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. NIH Public Access, 76(8), 2762–2769. [Link]

-

Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

-

Molander, G. A., & Cavalcanti, L. N. (2009). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. NIH Public Access, 11(16), 3444–3447. [Link]

-

Dreher, S. D., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458–4461. [Link]

-

Molander, G. A., & Shin, I. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters, 14(12), 3150–3153. [Link]

-

Molander, G. A., & Cavalcanti, L. N. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(19), 7364–7369. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Dreher, S. D., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and SuzukiMiyaura Cross-Coupling Reactions. American Chemical Society. [Link]

-

Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access, 12(6), 811-823. [Link]

-

Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2012). Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Organic Syntheses, 90, 261. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bldpharm.com [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

spectroscopic data (NMR, IR, MS) for Potassium (t-butylaminomethyl)trifluoroborate

An In-Depth Technical Guide to the Spectroscopic Characterization of Potassium (t-butylaminomethyl)trifluoroborate

Introduction

This compound, more commonly referred to in the literature as its stable N-Boc protected form, Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate, is a versatile and increasingly important reagent in modern organic synthesis.[1][2] Its utility, particularly in Suzuki-Miyaura cross-coupling reactions to introduce a protected aminomethyl group, has made it a valuable tool for medicinal and materials chemists.[1][3][4] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective use and for quality control in its synthesis and application.

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate. The information presented herein is synthesized from established methodologies for the characterization of organotrifluoroborates and related compounds, offering researchers a practical reference for their work.

Molecular Structure

The structure of Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate consists of a potassium cation and a trifluoroborate anion. The anionic component features a central boron atom bonded to three fluorine atoms and a methylene group, which is in turn attached to a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.

Caption: Molecular structure of the (((tert-butoxycarbonyl)amino)methyl)trifluoroborate anion with its potassium counterion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organotrifluoroborates. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a complete picture of the molecule's connectivity and electronic environment.[5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the t-butyl group, the methylene bridge, and the N-H proton.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH ₃)₃ | ~1.4 | Singlet | 9H |

| B-CH ₂-N | ~2.5 - 2.8 | Singlet (broad) | 2H |

| NH | ~5.0 - 6.0 | Broad Singlet | 1H |

-

Expertise & Experience: The methylene protons adjacent to the boron atom often appear as a broad singlet due to quadrupolar relaxation induced by the neighboring boron and nitrogen nuclei. The exact chemical shift of the N-H proton can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all carbon environments within the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C (CH₃)₃ | ~28 |

| C (CH₃)₃ | ~78 |

| B-C H₂-N | ~30 (very broad) |

| C =O | ~156 |

-

Expertise & Experience: The carbon atom directly attached to the boron (B-CH₂-N) is expected to exhibit a very broad resonance, sometimes to the point of being unobservable in a standard ¹³C NMR spectrum.[5] This is due to the strong quadrupolar coupling with the ¹¹B nucleus. Specialized NMR techniques may be required for its definitive observation.

¹⁹F and ¹¹B NMR Spectroscopy

These heteronuclear NMR experiments are crucial for confirming the integrity of the trifluoroborate moiety.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |

| ¹⁹F | ~ -135 to -145 | Quartet | J(¹⁹F-¹¹B) ~ 60-70 Hz |

| ¹¹B | ~ 3 to 5 | Quartet | J(¹¹B-¹⁹F) ~ 60-70 Hz |

-

Expertise & Experience: The observation of a quartet in both the ¹⁹F and ¹¹B spectra, with a corresponding coupling constant, is a definitive indicator of the B-F₃ bonding.[5] A modified pulse sequence for ¹¹B NMR may be necessary to achieve better resolution and observe the coupling.[5]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or acetone-d₆). Organotrifluoroborates generally show good solubility in polar solvents.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time or a higher sample concentration may be needed to observe all signals, especially the broad B-CH₂ resonance.

-

¹⁹F NMR: Acquire a standard ¹⁹F spectrum, typically with proton decoupling.

-

¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. Consider using a modified pulse sequence, such as one with a longer relaxation delay, to improve the resolution of the quartet.[5]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a well-suited technique for the analysis of polar, non-volatile salts like organotrifluoroborates.[6]

Expected Mass Spectrum

Operating in the negative ionization mode is optimal for observing the (((tert-butoxycarbonyl)amino)methyl)trifluoroborate anion.

| Ion | Calculated m/z |

| [C₆H₁₂BF₃NO₂]⁻ | 202.0871 |

-

Trustworthiness: High-resolution mass spectrometry (HRMS) should be employed to obtain an accurate mass measurement. An observed mass within 5 ppm of the calculated value provides strong evidence for the elemental composition of the anion.[6]

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI mass spectrometer, preferably a high-resolution instrument like a time-of-flight (TOF) or Orbitrap analyzer.

-

Ionization Mode: Operate in the negative electrospray ionization (-ESI) mode.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

-

Calibration: For accurate mass measurements, use an internal reference standard. Commercially available organic sulfates are effective for this purpose.[6][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate | 1314538-55-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

A Senior Application Scientist's In-depth Technical Guide to the Thermogravimetric Analysis of Potassium (t-butylaminomethyl)trifluoroborate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (t-butylaminomethyl)trifluoroborate is a key reagent in modern synthetic chemistry, particularly valued in the pharmaceutical sector for its role in constructing complex molecular architectures through cross-coupling reactions. Its thermal stability is a critical parameter influencing its storage, handling, and application in drug development processes. This guide provides a comprehensive examination of the thermogravimetric analysis (TGA) of this compound. We will explore the fundamental principles of TGA, present a detailed experimental protocol for its characterization, and offer expert interpretation of the resulting data. This document is intended to serve as a practical resource for scientists seeking to understand and leverage the thermal properties of this important organoboron compound.

Introduction: The Significance of Thermal Stability in Pharmaceutical Development

This compound has emerged as a versatile and stable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] These reactions are instrumental in the synthesis of new drug candidates. The compound's stability under ambient conditions is a noted advantage over other organoboron reagents.[2][3] However, a quantitative understanding of its thermal stability is paramount for several reasons:

-

Process Safety and Hazard Assessment: Many synthetic transformations are conducted at elevated temperatures. Knowledge of the decomposition temperature of reactants is crucial for preventing runaway reactions and ensuring a safe operational window.

-

Purity and Stability Assessment: Thermogravimetric analysis can reveal the presence of residual solvents or volatile impurities, as well as indicate the material's shelf-life under various storage conditions.[4][5]

-

Quality Control: TGA provides a reliable method for ensuring batch-to-batch consistency of the reagent, a critical aspect in pharmaceutical manufacturing.[6]

Thermogravimetric analysis (TGA) is an essential technique for these evaluations, providing precise measurements of a material's mass change as a function of temperature in a controlled atmosphere.[7][8]

The Causality Behind Experimental Choices in TGA

A robust TGA protocol is not merely a set of instructions but a carefully considered experimental design. Each parameter is chosen to elicit the most accurate and relevant information about the material's thermal behavior.

-

Heating Rate: A slower heating rate (e.g., 10 °C/min) is generally preferred for high-resolution analysis of decomposition events. Faster rates can cause a shift in the decomposition temperature to higher values and may mask subtle thermal events.[9]

-

Atmosphere: An inert atmosphere, typically nitrogen or argon, is crucial for studying the intrinsic thermal decomposition of the material without the influence of oxidative processes.[10] This ensures that the observed mass loss is due to pyrolysis and not combustion.

-

Sample Preparation: The sample should be representative of the bulk material and have a consistent, small particle size to ensure uniform heat distribution and prevent artifacts in the data.[11]

-

Crucible Type: An inert crucible, such as alumina or platinum, is essential to prevent any reaction between the sample and the sample holder at elevated temperatures.

Experimental Protocol: Thermogravimetric Analysis of this compound

This section provides a detailed, step-by-step methodology for conducting the TGA of this compound.

Instrumentation:

-

A calibrated thermogravimetric analyzer capable of reaching at least 600 °C.

-

High-purity nitrogen gas (99.999%).

-

Alumina or platinum crucibles.

-

A microbalance for accurate sample weighing.

Procedure:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Lightly grind the this compound sample to a fine, uniform powder.

-

Sample Weighing: Tare a clean, empty alumina crucible on the TGA's microbalance. Accurately weigh 5-10 mg of the prepared sample into the crucible.

-

Loading the Sample: Place the crucible containing the sample into the TGA furnace.

-

Setting Experimental Parameters:

-

Purge Gas: Set the nitrogen purge gas flow rate to 50 mL/min.

-

Initial Temperature: Set the initial temperature to 30 °C.

-

Temperature Program:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.

-

Post-Analysis: Once the run is complete, allow the furnace to cool to room temperature before removing the sample crucible. Analyze the resulting TGA curve.

Visualization of the TGA Experimental Workflow

The following diagram illustrates the logical flow of the TGA experiment.

Caption: Experimental workflow for the TGA of this compound.

Interpreting the TGA Data: A Hypothetical Analysis

While specific experimental data for this compound is not publicly available, we can predict a plausible TGA curve based on its chemical structure and the known behavior of similar compounds. The interpretation of a TGA curve involves identifying distinct mass loss steps and correlating them to specific chemical events.[11][12]

Expected TGA Curve Features:

A typical TGA curve plots the percentage of the initial mass remaining on the y-axis against the temperature on the x-axis.

-

Initial Plateau (Room Temperature to ~200 °C): The compound is expected to be thermally stable in this region, showing a flat baseline with minimal mass loss. Any minor mass loss here could indicate the presence of residual moisture or volatile solvents from the synthesis.

-

Decomposition Onset (Tonset): This is the temperature at which significant thermal decomposition begins, marked by a noticeable downward slope in the TGA curve. For a stable organotrifluoroborate salt, this is anticipated to be above 200 °C.

-

Major Mass Loss Step(s): The primary decomposition of the organic portion of the molecule will result in a significant and often sharp decrease in mass. The t-butylaminomethyl group would be expected to fragment and volatilize.

-

Final Residue: The mass remaining at the end of the experiment (at 600 °C in this protocol) would likely correspond to inorganic potassium salts, such as potassium fluoride (KF) and potentially some boron-containing residues.

| Parameter | Expected Value/Observation | Significance |

| Initial Mass Loss (< 150 °C) | < 1% | Indicates the absence of significant volatile impurities or adsorbed water, suggesting a high-purity sample. |

| Decomposition Onset (Tonset) | > 200 °C | Demonstrates good thermal stability, suitable for use in typical synthetic reactions at elevated temperatures. |

| Major Decomposition Region | 200 - 450 °C | The temperature range over which the organic components of the molecule degrade and are released as gaseous byproducts. |

| Final Residue at 600 °C | > 30% | The remaining mass corresponds to the thermally stable inorganic components, primarily potassium and fluoride salts. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through the fragmentation of the organic moiety. The C-B bond is relatively strong, but the t-butyl and aminomethyl groups are susceptible to thermal cleavage.

Caption: Proposed thermal decomposition pathway under inert atmosphere.

The initial decomposition step may involve the loss of the t-butyl group as isobutylene, followed by the fragmentation of the remaining aminomethyl structure. The trifluoroborate group itself is quite stable but may ultimately decompose at higher temperatures.

Conclusion and Implications for Drug Development

A thorough understanding of the thermal properties of this compound through thermogravimetric analysis provides critical insights for its application in pharmaceutical research and development. This guide has outlined a comprehensive approach to performing and interpreting the TGA of this important reagent. By following the detailed protocol and understanding the principles behind the experimental choices, researchers can confidently assess the thermal stability, purity, and batch-to-batch consistency of this compound. Such knowledge is indispensable for ensuring the safety, reproducibility, and success of synthetic routes in the development of new therapeutic agents.

References

-

Clarke, C. J., et al. (2020). Thermolysis of Organofluoroborate Ionic Liquids to NHC-Organofluoroborates. ACS Sustainable Chemistry & Engineering. [Link]

- BenchChem. (2025). An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Potassium tert-Butyltrifluoroborate in Pharmaceutical Synthesis. BenchChem.

-

Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

- ResearchGate. (2010). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

-

ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.. [Link]

- ResearchGate. (2011). Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis.

-